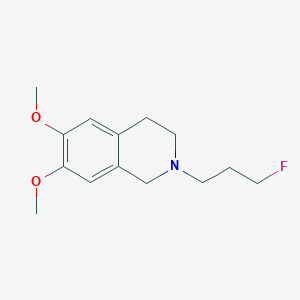![molecular formula C19H28N2O2S B15113259 2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B15113259.png)
2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a morpholine and thian ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Morpholine and Thian Rings: The morpholine and thian rings can be introduced through nucleophilic substitution reactions. For example, the morpholine ring can be introduced by reacting the benzamide with morpholine in the presence of a base such as sodium hydride.
Final Coupling: The final step involves coupling the morpholine-substituted benzamide with a thian ring-containing compound under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-3-carboxamide
- 2,5-dimethyl-4-(morpholin-4-yl)benzaldehyde
Uniqueness
2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is unique due to the presence of both morpholine and thian rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C19H28N2O2S |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H28N2O2S/c1-15-3-4-16(2)17(13-15)18(22)20-14-19(5-11-24-12-6-19)21-7-9-23-10-8-21/h3-4,13H,5-12,14H2,1-2H3,(H,20,22) |
Clave InChI |
YWHUERFICMXJBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15113182.png)
![4-Methoxy-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15113194.png)
![2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B15113201.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B15113209.png)

![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B15113224.png)


![4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine](/img/structure/B15113243.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15113247.png)
![5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15113248.png)


![4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113260.png)
